molecular formula C7H12O2 B8759891 3-Buten-2-ol, 2-methyl-, acetate CAS No. 24509-88-4

3-Buten-2-ol, 2-methyl-, acetate

Cat. No. B8759891
CAS No.: 24509-88-4
M. Wt: 128.17 g/mol
InChI Key: ZJVWGOLNVKJRDF-UHFFFAOYSA-N
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Patent
US04667050

Procedure details

To a stirred solution of 2-methyl-3-buten-2-ol (86.13 g, 1.0 mole), triethylamine (101.19 g, 1.3 mole), and 4-dimethylaminopropyridine (25.0 g, 0.2 mole) at 0° C. is added dropwise acetic anhydride (102.09 g, 1.15 mole) in CH2Cl2 (700 ml). The mixture is stirred at 0° C. for 5 hours and at room temperature overnight. Water is then added and the CH2CL2 layer separated. The aqueous layer is extracted with CH2Cl2 (3×300 ml) and the combined CH2Cl2 solution is washed with cold 1N HCl (300 ml), water (330 ml) and dried over anhydrous MgSO4. Distillation of the CH2Cl2 solution gives 2-methyl-3-buten-2-yl acetate (113.07 g), 88 percent, boiling point 59° C. (80 mm Hg).
Quantity
86.13 g
Type
reactant
Reaction Step One
Quantity
101.19 g
Type
reactant
Reaction Step One
Quantity
102.09 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([CH:4]=[CH2:5])[CH3:3].C(N(CC)CC)C.[C:14](OC(=O)C)(=[O:16])[CH3:15].O>C(Cl)Cl>[C:14]([O:6][C:2]([CH3:3])([CH:4]=[CH2:5])[CH3:1])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
86.13 g
Type
reactant
Smiles
CC(C)(C=C)O
Name
Quantity
101.19 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
102.09 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 5 hours and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the CH2CL2 layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2 (3×300 ml)
WASH
Type
WASH
Details
the combined CH2Cl2 solution is washed with cold 1N HCl (300 ml), water (330 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
Distillation of the CH2Cl2 solution

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC(C)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113.07 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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